1-Cyclohexyl-3-phenylpropan-2-one
Overview
Description
1-Cyclohexyl-3-phenylpropan-2-one is an organic compound belonging to the class of phenylpropanoids. It is characterized by a cyclohexyl group attached to a phenylpropanone structure. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexylbenzene with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Phenylacetone (1-Phenylpropan-2-one): A structurally similar compound with a phenyl group attached to a propanone structure.
Cyclohexylacetone: Another related compound with a cyclohexyl group attached to an acetone structure.
Uniqueness: 1-Cyclohexyl-3-phenylpropan-2-one stands out due to its unique combination of a cyclohexyl and phenyl group, providing distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1-cyclohexyl-3-phenylpropan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWFCVZDBVYHJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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